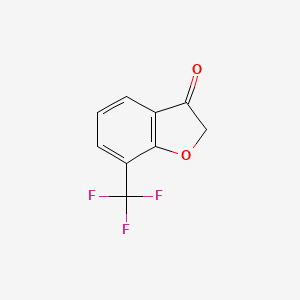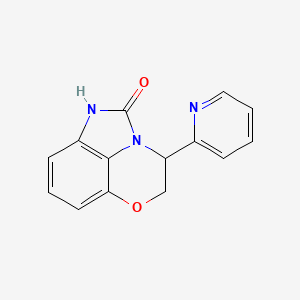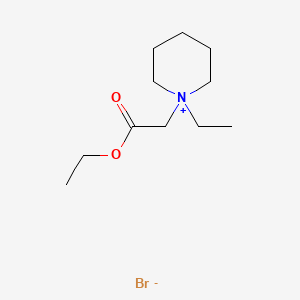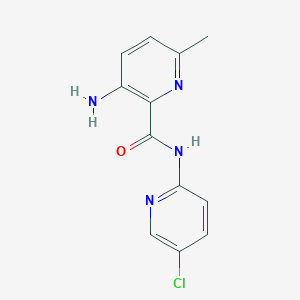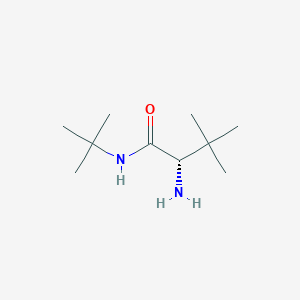
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is a chiral amide derivative of tert-leucine, an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- can be synthesized through the reaction of (S)-tert-leucine with tert-butylamine. The reaction typically involves the activation of the carboxyl group of (S)-tert-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oxoamides.
Reduction: The amide can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxoamides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and steric interactions. The chiral center of the compound plays a crucial role in its ability to induce chirality in target molecules, making it valuable in asymmetric synthesis. The compound can also interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
®-N-tert-butyl-tert-leucinamide: The enantiomer of Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- with similar chemical properties but different chiral orientation.
N-tert-butyl-leucinamide: A non-chiral analogue with similar functional groups but lacking chirality.
N-tert-butyl-glycinamide: A structurally similar compound with a different amino acid backbone.
Uniqueness
Butanamide, 2-amino-N-(1,1-dimethylethyl)-3,3-dimethyl-, (2S)- is unique due to its chiral nature, which makes it particularly valuable in asymmetric synthesis. Its ability to induce chirality in target molecules sets it apart from non-chiral analogues and other similar compounds.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
(2S)-2-amino-N-tert-butyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H22N2O/c1-9(2,3)7(11)8(13)12-10(4,5)6/h7H,11H2,1-6H3,(H,12,13)/t7-/m1/s1 |
InChI Key |
TWUHFKSVAAVHMT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-7-phenylheptyl)-1,3-oxazole](/img/structure/B8618756.png)

![2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B8618767.png)


![(9aS)-octahydro-1H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B8618794.png)
![2,3-dimethyl-7-(4-methylsulfanylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8618796.png)
![2-fluoro-4-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8618807.png)

![2-(5-Methoxybenzo[b]furan-3-yl)acetonitrile](/img/structure/B8618826.png)
